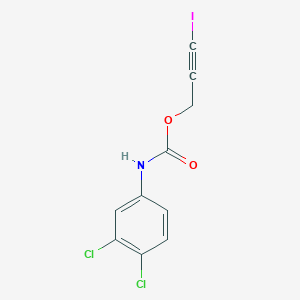
3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is a member of the carbamate family and is characterized by the presence of iodine, propynyl, and dichlorophenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of 3-iodoprop-2-yn-1-ol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production methods also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted carbamates.
Aplicaciones Científicas De Investigación
3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by forming covalent bonds with them. This interaction disrupts the normal function of the target molecules, leading to the desired biological or chemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of key metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar in structure but with a butyl group instead of a dichlorophenyl group.
3-Iodo-2-propynyl N-butylcarbamate: Another related compound with a butyl group.
Uniqueness
3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
115008-50-9 |
|---|---|
Fórmula molecular |
C10H6Cl2INO2 |
Peso molecular |
369.97 g/mol |
Nombre IUPAC |
3-iodoprop-2-ynyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H6Cl2INO2/c11-8-3-2-7(6-9(8)12)14-10(15)16-5-1-4-13/h2-3,6H,5H2,(H,14,15) |
Clave InChI |
IMKPAYOTWPXCFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)OCC#CI)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


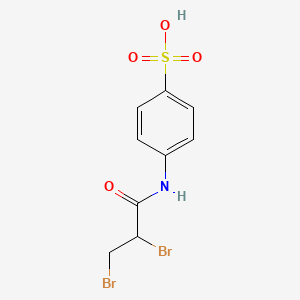
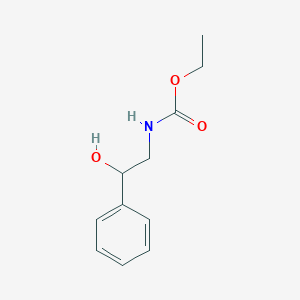
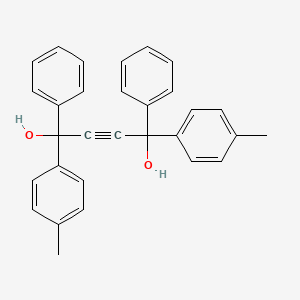

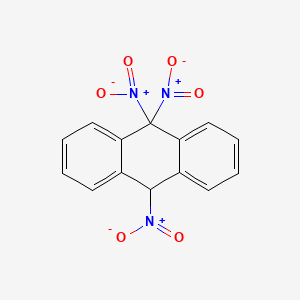
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
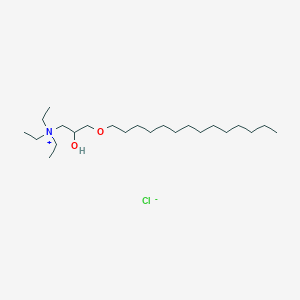
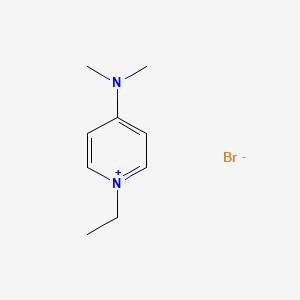
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
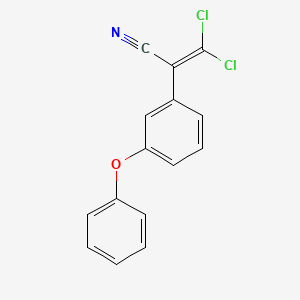
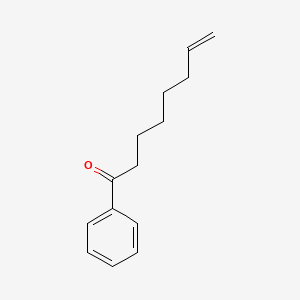
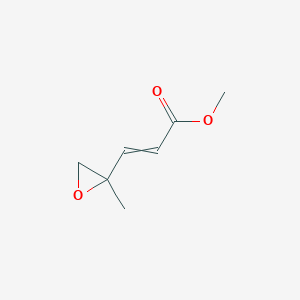
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
